molecular formula C13H9NOS B596536 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol CAS No. 1261913-21-6

2-(Benzo[b]thiophen-2-yl)pyridin-4-ol

Cat. No.: B596536
CAS No.: 1261913-21-6
M. Wt: 227.281
InChI Key: CYXFVXUFPBMCHC-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-2-yl)pyridin-4-ol is a heterocyclic compound that combines a benzothiophene moiety with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol typically involves the coupling of benzothiophene and pyridine derivatives. One common method is the Pd(II)-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene, followed by cyclization to form the benzothiophene ring . Another approach involves the nucleophilic substitution of pyridine N-oxides with trimethylsilyl cyanide, followed by reduction and cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[b]thiophen-2-yl)pyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperoxybenzoic acid (mCPBA)

    Reduction: Sodium and ammonium chloride in ethanol

    Substitution: Trimethylsilyl cyanide (TMSCN)

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted benzothiophene compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(1-benzothiophen-2-yl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-10-5-6-14-11(8-10)13-7-9-3-1-2-4-12(9)16-13/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXFVXUFPBMCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=O)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692613
Record name 2-(1-Benzothiophen-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-21-6
Record name 2-(1-Benzothiophen-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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